molecular formula C15H15N5O2S B2358411 1-(2-ethoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-74-8

1-(2-ethoxyphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2358411
M. Wt: 329.38
InChI Key: SWZZCRSHAOXPHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a thiazole ring, and an ethoxyphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazole ring might participate in cycloaddition reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ethoxy group might increase its solubility in organic solvents, while the triazole and thiazole rings could contribute to its stability and reactivity .

Scientific Research Applications

  • Anti-Tyrosinase Compounds with Antioxidant Activity

    • Application Summary : Sixteen compounds bearing a benzothiazole moiety were synthesized as potential tyrosinase inhibitors and evaluated for mushroom tyrosinase inhibitory activity .
    • Methods of Application : The compounds were synthesized and their inhibitory activity was evaluated in vitro. The compound with the highest tyrosinase activity inhibition had an IC50 value of 0.2 ± 0.01 μM .
    • Results : The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibited the highest tyrosinase activity inhibition, with an IC50 value of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid .
  • Anti-Parkinsonian Agents

    • Application Summary : 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as novel anti-Parkinsonian agents with improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .
    • Methods of Application : The compounds were synthesized and their anti-Parkinsonian activity was evaluated in mice using haloperidol-induced catalepsy as a model .
    • Results : All of the compounds were found to be active in alleviating haloperidol-induced catalepsy in mice. Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents .
  • Anti-Tyrosinase Compounds with Antioxidant Activity

    • Application Summary : Sixteen compounds bearing a benzothiazole moiety were synthesized as potential tyrosinase inhibitors and evaluated for mushroom tyrosinase inhibitory activity .
    • Methods of Application : The compounds were synthesized and their inhibitory activity was evaluated in vitro. The compound with the highest tyrosinase activity inhibition had an IC50 value of 0.2 ± 0.01 μM .
    • Results : The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibited the highest tyrosinase activity inhibition, with an IC50 value of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid .
  • Anti-Parkinsonian Agents

    • Application Summary : 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as novel anti-Parkinsonian agents with improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .
    • Methods of Application : The compounds were synthesized and their anti-Parkinsonian activity was evaluated in mice using haloperidol-induced catalepsy as a model .
    • Results : All of the compounds were found to be active in alleviating haloperidol-induced catalepsy in mice. Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents .
  • Anti-Tyrosinase Compounds with Antioxidant Activity

    • Application Summary : Sixteen compounds bearing a benzothiazole moiety were synthesized as potential tyrosinase inhibitors and evaluated for mushroom tyrosinase inhibitory activity .
    • Methods of Application : The compounds were synthesized and their inhibitory activity was evaluated in vitro. The compound with the highest tyrosinase activity inhibition had an IC50 value of 0.2 ± 0.01 μM .
    • Results : The compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol exhibited the highest tyrosinase activity inhibition, with an IC50 value of 0.2 ± 0.01 μM, a potency 55-fold greater than kojic acid .
  • Anti-Parkinsonian Agents

    • Application Summary : 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as novel anti-Parkinsonian agents with improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .
    • Methods of Application : The compounds were synthesized and their anti-Parkinsonian activity was evaluated in mice using haloperidol-induced catalepsy as a model .

Safety And Hazards

Without specific studies, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

1-(2-ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-22-12-7-5-4-6-11(12)20-10(2)13(18-19-20)14(21)17-15-16-8-9-23-15/h4-9H,3H2,1-2H3,(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZZCRSHAOXPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

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